1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl-
Description
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- (hereafter referred to as the target compound) is a benzimidazole derivative characterized by a 5-chloro substituent on the benzimidazole core, an N-methyl group, and a propyl chain at the N1 position. Its molecular formula is C₁₁H₁₄ClN₃, with a molecular weight of 223.70 g/mol (calculated based on ). The 2-methanamine group at the benzimidazole’s 2-position distinguishes it from other derivatives, such as chloromethyl or carboxylic acid analogs .
Properties
CAS No. |
1179194-20-7 |
|---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
1-(5-chloro-1-propylbenzimidazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H16ClN3/c1-3-6-16-11-5-4-9(13)7-10(11)15-12(16)8-14-2/h4-5,7,14H,3,6,8H2,1-2H3 |
InChI Key |
XXJOEEQKBORTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)N=C1CNC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other reagents. Common synthetic routes include:
Condensation with Aldehydes: The reaction of o-phenylenediamine with aldehydes in the presence of an acid catalyst.
Cyclization Reactions: Using reagents like formic acid or trimethyl orthoformate to facilitate the cyclization of the intermediate compounds.
Industrial Production: Industrial methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents.
Major Products: The major products depend on the specific reaction but can include various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and proteins, inhibiting their function.
Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- The N-methyl group reduces hydrogen-bonding capacity, which may improve metabolic stability compared to unmethylated amines (e.g., 1H-Benzimidazole-2-methanamine, α-propyl-) .
- The propyl chain at N1 contributes to higher lipophilicity (predicted XlogP ~2.8) compared to shorter alkyl chains (e.g., ethyl), favoring membrane permeability .
Crystallographic and Spectroscopic Characterization
The target compound’s structure could be confirmed via single-crystal X-ray diffraction (as in ) using SHELX software . Spectroscopic techniques (e.g., NMR, IR) would highlight the 5-chloro (δ ~7.5 ppm in ¹H NMR) and N-methyl (δ ~2.3 ppm) groups, distinguishing it from analogs .
Biological Activity
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- can be represented as follows:
- Chemical Formula : C₁₁H₁₄ClN₃
- Molecular Weight : 227.7 g/mol
- CAS Number : 1179194-20-7
Antimicrobial Properties
1H-Benzimidazole derivatives are recognized for their antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains. A review of literature from 2012 to 2021 highlights that benzimidazole derivatives often demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Antifungal Activity
The compound also exhibits notable antifungal activity. Research indicates that benzimidazole derivatives can inhibit the growth of fungi such as Candida species and Aspergillus species. The antifungal mechanism often involves disrupting fungal cell wall synthesis.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 8 | |
| Aspergillus niger | 16 |
Anticancer Activity
Recent studies have explored the potential of benzimidazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
The biological activity of 1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
- Receptor Binding : It may bind to certain receptors that modulate cellular signaling pathways, contributing to its anticancer and antimicrobial effects.
Case Studies
A notable case study involved the synthesis of various benzimidazole derivatives where one derivative exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The study emphasized structure-activity relationships (SAR), indicating that modifications at specific positions on the benzimidazole ring could enhance biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
